2-(methoxymethyl)furan-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methoxymethyl)furan-3-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound features a methoxymethyl group attached to the second carbon and a carboxylic acid group attached to the third carbon of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)furan-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate reagents to introduce the methoxymethyl and carboxylic acid groups. For example, starting with 2-furylmethanol, the methoxymethyl group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base. The carboxylic acid group can then be introduced through oxidation using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and subsequent hydrolysis to obtain the desired product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, potassium tert-butoxide, and other nucleophiles[][3].
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the nucleophile used[][3].
Scientific Research Applications
2-(methoxymethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell walls or interference with essential metabolic pathways. Similarly, its anticancer properties could be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
2-(methoxymethyl)furan-3-carboxylic acid can be compared with other similar compounds in the furan family:
2-furoic acid: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.
3-furoic acid: Similar structure but without the methoxymethyl group, leading to different reactivity and applications.
5-methyl-2-furoic acid: Contains a methyl group instead of a methoxymethyl group, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C7H8O4 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-(methoxymethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-10-4-6-5(7(8)9)2-3-11-6/h2-3H,4H2,1H3,(H,8,9) |
InChI Key |
WIHCEXFTUOBULE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.